1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea
Overview
Description
1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is a synthetic organic compound belonging to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethylphenol and 3,4-dimethylphenyl isocyanate.
Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting 2,3-dimethylphenol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The resulting thiadiazole derivative is then coupled with 3,4-dimethylphenyl isocyanate to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or urea groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea can be compared with other thiadiazole derivatives:
1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea: This compound has a similar thiadiazole core but different substituents, leading to variations in biological activity and chemical reactivity.
1-{5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}-3-(3,4-dimethylphenyl)urea:
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-12-8-9-16(10-14(12)3)21-19(25)22-20-24-23-18(27-20)11-26-17-7-5-6-13(2)15(17)4/h5-10H,11H2,1-4H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMIMXVKGRLJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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